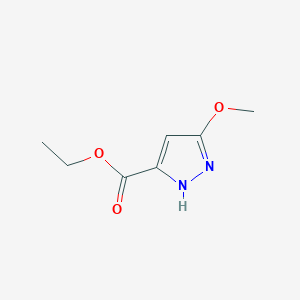

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPCBOQOBERTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Definitive Technical Guide: Ethyl 5-methoxy-1H-pyrazole-3-carboxylate

The following technical guide details the identification, synthesis, and application of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry.

CAS Registry Number: 180518-75-6

Chemical Formula: C

Executive Summary

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a "privileged scaffold" in drug discovery, serving as a core structural motif for epigenetic modulators (e.g., WDR5 inhibitors) and protein degraders (PROTACs). Its utility is often obscured by complex tautomeric nomenclature and synthetic challenges—specifically, the competition between O-methylation and N-methylation during its preparation. This guide resolves these ambiguities, providing a validated lookup reference and a self-consistent synthesis protocol.

Chemical Identity & Tautomeric Dynamics

The Nomenclature Challenge

The primary source of confusion for this compound is annular tautomerism . In 1H-pyrazoles, the hydrogen atom oscillates between nitrogen atoms N1 and N2. Consequently, the substituents at positions 3 and 5 are interchangeable depending on the tautomer.

-

Tautomer A: Ethyl 5-methoxy-1H-pyrazole-3-carboxylate

-

Tautomer B: Ethyl 3-methoxy-1H-pyrazole-5-carboxylate

Commercial databases (e.g., CAS, PubChem) typically index the compound under a single registry number (180518-75-6 ) representing the equilibrium mixture, though the specific name "Ethyl 5-methoxy..." is preferred to denote the O-alkylated species distinct from the N-alkylated isomers.

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the critical sites for alkylation, which dictates the synthetic strategy.

Figure 1: Tautomeric equilibrium and competing methylation pathways.

Synthesis & Production Protocol

The synthesis of CAS 180518-75-6 is non-trivial due to the ambident nucleophilicity of the pyrazolone precursor. The following protocol prioritizes O-methylation selectivity.

Reaction Logic

The starting material, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (often existing as the 5-oxo tautomer), possesses three nucleophilic sites: two nitrogens and one oxygen. Using a "hard" electrophile like Methyl Iodide (MeI) under basic conditions favors O-alkylation, but significant N-alkylation (approx. 50-80%) is common.

Critical Control Point: Temperature must be maintained at 0°C during addition to kinetically favor the O-methyl product.

Step-by-Step Methodology

| Step | Operation | Technical Rationale |

| 1 | Dissolution | Dissolve 4.5 g (28.8 mmol) of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in 50 mL DMF. |

| 2 | Deprotonation | Add 4.77 g (34.6 mmol) of anhydrous K |

| 3 | Alkylation | Add 4.1 g (28.8 mmol) of Methyl Iodide (MeI) dropwise over 20 mins. |

| 4 | Reaction | Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. |

| 5 | Workup | Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organic layer with brine. |

| 6 | Purification | Mandatory: Purify via Prep-HPLC or Flash Chromatography (Hexane/EtOAc gradient). |

Protocol adapted from WO2021026672A1 [1].

Analytical Characterization (Self-Validating System)

To confirm the identity of the product and rule out N-methyl isomers, compare your analytical data against these standard values.

Nuclear Magnetic Resonance ( H NMR)

The diagnostic signal is the methoxy singlet.

-

Solvent: DMSO-d

(400 MHz) - 13.10 (br s, 1H): N-H proton (Confirms N is unsubstituted, ruling out N-methyl isomers).

- 6.15 (s, 1H): Pyrazole C4-H.

-

4.26 (q, 2H): Ethyl ester -CH

-

3.79 (s, 3H): Methoxy -OCH

-

1.25 (t, 3H): Ethyl ester -CH

Mass Spectrometry

-

Calculated Mass: 170.07

-

Observed (ESI+): [M+H]

= 171.1 -

Differentiation: N-methyl isomers will have the same mass. Separation relies on retention time (HPLC) and NMR (presence of NH).

Applications in Drug Discovery[1]

Epigenetic Modulation (WDR5 Inhibitors)

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a verified intermediate in the synthesis of WDR5-0103 and related inhibitors. WDR5 (WD Repeat Domain 5) is a core subunit of the MLL1 histone methyltransferase complex.

-

Mechanism: The pyrazole moiety mimics the peptide backbone, facilitating binding to the WDR5 "WIN" site.

-

Workflow: The ester is hydrolyzed to the acid, coupled to a piperazine or isoquinoline core, and optimized for permeability [1].

PROTAC Linker Chemistry

The 3-carboxylate handle provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The 5-methoxy group modulates the lipophilicity (LogP) and solubility of the warhead, a critical parameter for oral bioavailability in "beyond Rule of 5" compounds.

References

- Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds.

-

Tautomerism in Pyrazoles: Structural Insights. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]

An In-Depth Technical Guide to the Biological Potential of Pyrazole Carboxylate Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, particularly those functionalized with carboxylate and related moieties, have garnered significant attention due to their vast therapeutic potential. These compounds form the core of numerous FDA-approved drugs and are a focal point of intensive research in drug discovery.[2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyrazole carboxylate derivatives. We will delve into their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and detailed protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pharmacology of this important class of compounds.

The Pyrazole Carboxylate Scaffold: Synthesis and Structure-Activity Relationship (SAR)

The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. The introduction of a carboxylate group (or its ester and amide derivatives) often enhances biological activity by providing a key interaction point (e.g., hydrogen bond donor/acceptor) with target enzymes and receptors.

Core Synthetic Strategies

The construction of the pyrazole ring is a well-established area of synthetic chemistry. The most prevalent methods for creating pyrazole carboxylates involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.

1. Knorr Pyrazole Synthesis & Related Cyclocondensations: This is a classic and widely used method involving the reaction of a β-dicarbonyl compound with a hydrazine.[3][4] To synthesize pyrazole-3-carboxylate esters, for instance, a common starting material is a dioxo-ester, which is then cyclized with hydrazine hydrate.[5][6]

2. 1,3-Dipolar Cycloaddition: This method offers excellent regioselectivity and involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or a reactive alkene.[3]

3. Multi-Component Reactions (MCRs): One-pot synthesis protocols are increasingly popular due to their efficiency and adherence to green chemistry principles. For example, pyrazole 4-carboxylic acid ethyl esters can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, often using an environmentally friendly catalyst like a magnetic ionic liquid.[7]

Below is a generalized workflow for the synthesis of pyrazole carboxylate derivatives.

Caption: Generalized workflow for pyrazole carboxylate synthesis.

Key Structure-Activity Relationship (SAR) Insights

-

Substitution at N1: The nature of the substituent on the N1 nitrogen of the pyrazole ring is critical. For instance, in anti-inflammatory agents like Celecoxib, a 4-sulfamoylphenyl group at this position is essential for selective COX-2 inhibition.[8]

-

Substituents at C3 and C5: The groups at these positions significantly influence potency and selectivity. In anticancer derivatives, bulky aromatic groups can enhance binding to kinase active sites.[9] For anti-inflammatory activity, a trifluoromethyl group at C3 and a p-tolyl group at C5 are features of the potent COX-2 inhibitor Celecoxib.[8][10]

-

The Carboxylate Moiety: The position and form (acid, ester, amide) of the carboxylate group dictate its role. As an ester, it can improve cell permeability. As a carboxylic acid, it can form crucial salt bridges or hydrogen bonds with amino acid residues (e.g., Arginine) in enzyme active sites. Amide derivatives have shown excellent antimicrobial and antitubercular activity.[11][12]

Anticancer Potential: Mechanisms and Therapeutic Targets

Pyrazole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of key cell cycle regulators and the induction of apoptosis.[13][14][15]

Mechanism 1: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[14][16]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-containing compounds have been shown to inhibit CDKs, leading to cell cycle arrest, typically in the G1 phase.[13][14]

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and HER-2. Overexpression of these kinases is common in many cancers. Pyrazole derivatives have been developed that show significant inhibitory activity against EGFR and HER-2.[9][17]

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition by pyrazole derivatives can lead to mitotic catastrophe and apoptosis.[13][17]

Caption: Pyrazole derivatives inhibiting key cancer signaling pathways.

Mechanism 2: DNA Interaction and Apoptosis

Certain pyrazole carboxamide derivatives have been shown to interact with DNA, primarily through groove binding.[15][18] This interaction can disrupt DNA replication and transcription, ultimately triggering apoptosis. This apoptotic induction can also be mediated through the mitochondrial pathway, involving an increase in Reactive Oxygen Species (ROS) and activation of caspases.[13]

Quantitative Data: In-Vitro Cytotoxicity

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [15] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [15] |

| Pyrazole Sulfonamide Derivative | EGFR Tyrosine Kinase | 0.26 | [17] |

| Pyrazole-based Aurora-A Kinase Inhibitor | HCT116 (Colon) | 0.39 | [17] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Generic | 49.85 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the in-vitro cytotoxicity of pyrazole derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[19] The pyrazole scaffold is central to one of the most significant advances in this area: the development of selective COX-2 inhibitors.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[20] There are two main isoforms:

-

COX-1: Constitutively expressed and responsible for producing prostaglandins that protect the stomach lining.

-

COX-2: Inducible at sites of inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also causing gastrointestinal side effects.[19] Pyrazole derivatives, most famously Celecoxib (Celebrex®) , were designed for selective inhibition of COX-2.[8][21] This selectivity is achieved because the COX-2 active site has a larger hydrophobic side pocket that can accommodate the bulky substituents on the pyrazole ring, a feature absent in the more constricted COX-1 active site.[22]

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed by COX inhibition assays and in-vivo models.

| Compound | Assay | Result | Reference |

| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [19] |

| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [19] |

| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM | [19] |

| Ethyl 5-(dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Paw Edema Inhibition | Significant activity | [6] |

| Pyrazole-pyrazoline derivative | Paw Edema Inhibition | 30.9% inhibition | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in-vivo model for evaluating acute anti-inflammatory activity.[6][24]

-

Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group 1: Control (Vehicle only).

-

Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg).

-

Group 3-N: Test compounds (various doses of pyrazole derivatives).

-

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Antimicrobial Applications: A Viable Alternative to Combat Resistance

The rise of multidrug-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole carboxylate and carboxamide derivatives have demonstrated significant potential in this area.[11][12][25][26]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of pyrazole derivatives with broad-spectrum antimicrobial activity. They have shown efficacy against:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[11][26]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[11][26]

-

Fungal strains: Candida albicans, Aspergillus niger.[11][25]

The mechanism of action is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The potency of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Pyrazole carboxamide derivative | E. coli | 0.25 | [27] |

| Pyrazole carboxamide derivative | S. epidermidis | 0.25 | [27] |

| Pyrazole carboxamide derivative | A. niger | 1 | [27] |

| Pyrazole-3-carboxylic acid derivative | S. aureus | 16 | [25] |

| Pyrazole-based hybrids | M. tuberculosis H37Rv | Potent activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial or fungal suspension to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Drug Development Challenges

The pyrazole carboxylate scaffold is a remarkably fruitful starting point for the development of new therapeutics. The vast chemical space accessible through diverse synthetic routes ensures a continuous pipeline of novel candidates.

Future Directions:

-

Hybrid Molecules: Creating hybrid molecules that combine a pyrazole carboxylate with another pharmacophore to achieve dual-target activity (e.g., dual COX/5-LOX inhibitors or anticancer-antimicrobial agents).[19]

-

Targeted Drug Delivery: Developing formulations or prodrug strategies to enhance the delivery of these compounds to specific tissues, thereby increasing efficacy and reducing systemic toxicity.[19]

-

Combating Resistance: Further exploration of pyrazole derivatives as antitubercular and antiviral agents is a promising avenue.[12]

Challenges:

-

Selectivity: While high potency is often achieved, ensuring selectivity against the intended target over off-targets remains a primary challenge to minimize side effects.

-

Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, is crucial for translating in-vitro potency into in-vivo efficacy.

-

Toxicity: Rigorous toxicological screening is necessary to identify and mitigate potential liabilities, such as hepatotoxicity, which has been observed with some heterocyclic drugs.[19]

References

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. ()

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. ()

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ()

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. ()

- Synthesis, Characterization of Ethyl 5-(substituted)

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. ()

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Current status of pyrazole and its biological activities - PMC. ()

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. ()

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. ()

- Recent Advances in the Development of Pyrazole Deriv

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. ()

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- celebrex - accessd

- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. ()

- Celecoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. ()

- Structure of Celecoxib, Diclofenac and target compound - ResearchG

- Celecoxib Carboxylic Acid (CAS Number: 170571-01-4) - Cayman Chemical. ()

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. scilit.com [scilit.com]

- 12. japsonline.com [japsonline.com]

- 13. japsonline.com [japsonline.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. news-medical.net [news-medical.net]

- 24. researchgate.net [researchgate.net]

- 25. meddocsonline.org [meddocsonline.org]

- 26. mdpi.com [mdpi.com]

- 27. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document elucidates its chemical properties, provides a detailed synthesis protocol, and explores its primary application as a crucial building block in the development of targeted protein degraders. Emphasis is placed on the rationale behind its synthetic pathway and its strategic importance in the design of novel therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). Safety protocols for handling this compound are also detailed.

Introduction and Compound Identification

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] This guide focuses on a specific derivative, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

It is important to note that while the topic requested was "ethyl 5-methoxy-1H-pyrazole-3-carboxylate," a thorough review of scientific and commercial literature indicates that the more accurately and widely documented compound is ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate . The presence of a methylene (-CH2-) spacer between the methoxy group and the pyrazole ring is a key structural feature. This guide will therefore focus on this well-documented compound.

This pyrazole derivative has gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation (TPD).[3] Its utility stems from a bifunctional nature: the pyrazole core can serve as a scaffold, while the ester and methoxymethyl groups provide handles for synthetic elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₃ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| CAS Number | 1297546-22-5 | [3] |

| Appearance | White to off-white solid or oil | - |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C), in a dry, dark place. | - |

Synthesis of Ethyl 5-(Substituted)-1H-pyrazole-3-carboxylates: A Representative Protocol

While a specific, publicly available, step-by-step synthesis for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is not extensively detailed, a general and robust method for creating the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This Knorr-type pyrazole synthesis is a cornerstone of heterocyclic chemistry.

The following is a representative, field-proven protocol for the synthesis of a structurally related pyrazole, which can be adapted for the target molecule by using the appropriate starting materials. The key precursor for the title compound would be ethyl 4-methoxy-2,4-dioxobutanoate.

Rationale for the Synthetic Approach

The synthesis of the pyrazole ring is most efficiently achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine.[4] This method is widely employed due to its reliability, high yields, and the ready availability of starting materials. The use of an acid catalyst, such as glacial acetic acid, facilitates the condensation and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring.[2]

Illustrative Experimental Protocol: Synthesis of Ethyl 5-aryl-1H-pyrazole-3-carboxylate

This protocol, adapted from the synthesis of similar pyrazole derivatives, illustrates the key steps.[2]

Step 1: Formation of the β-Diketone Intermediate

-

To a solution of sodium ethoxide in dry ethanol, add an equimolar amount of an appropriate acetophenone derivative.

-

Slowly add diethyl oxalate to the mixture at room temperature with stirring.

-

The reaction mixture is typically stirred for several hours to ensure the complete formation of the ethyl 2,4-dioxo-4-arylbutanoate intermediate.

Step 2: Cyclocondensation with Hydrazine Hydrate

-

The resulting suspension containing the diketone intermediate is cooled.

-

An equimolar amount of hydrazine hydrate is added, followed by a catalytic amount of glacial acetic acid.

-

The mixture is refluxed for 4-6 hours, during which the cyclization and dehydration occur to form the pyrazole ring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Visualization of the Synthetic Workflow

Caption: Role of the pyrazole building block in the modular assembly of a PROTAC.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives.

-

Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [7]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials. [6]* First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, seek medical attention. [6]

-

Conclusion

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its robust synthesis and the presence of multiple functional groups for chemical elaboration make it an ideal starting material for the creation of complex molecules. Its role as a key component in the synthesis of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for such well-defined and adaptable chemical scaffolds is expected to grow, solidifying the place of pyrazole derivatives in the drug discovery pipeline.

References

-

IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical and Life Sciences. [Link]

-

CP Lab Safety. ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg. [Link]

-

Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. [Link]

-

Yadav, D. K., et al. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. AAPS PharmSciTech. [Link]

-

Abeysena, I. (2022). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. [Link]

-

Kharl, et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Van der Westhuizen, C., et al. (2018). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Li, S. (2025, October 15). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]

-

Scott, D. E., & Turnbull, A. P. (2025, June 25). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

discovery and history of novel pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds

Abstract

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural scaffolds in the history of medicinal chemistry. Its journey from an accidental laboratory discovery to a privileged core in numerous blockbuster drugs is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. This guide provides a comprehensive overview of the seminal discoveries, foundational synthetic methodologies, and the historical evolution of pyrazole-based compounds. We will delve into the causality behind key experimental choices, present detailed protocols for foundational syntheses, and trace the lineage of pyrazole's therapeutic applications, from early analgesics to modern-day kinase inhibitors, grounding all claims in authoritative references.

The Dawn of Pyrazole Chemistry: A Serendipitous Beginning

The story of pyrazoles in medicine does not begin with a targeted drug discovery program but with a classic case of serendipity in 19th-century Germany. The German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives in 1883, unexpectedly produced a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery, born from the condensation of ethyl acetoacetate with phenylhydrazine, marked the first synthesis of a substituted pyrazole derivative.[1] Knorr's subsequent investigation of this new class of compounds led to the development of Antipyrine, a derivative that exhibited potent antipyretic and analgesic properties, effectively launching the field of pyrazole-based pharmaceuticals.[2]

While Knorr's work established the therapeutic potential of pyrazole derivatives, the parent pyrazole ring itself was first synthesized six years later, in 1889, by Hans von Pechmann's student, E. Buchner, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] These two foundational moments—the synthesis of a bioactive derivative and the isolation of the parent heterocycle—set the stage for over a century of chemical and pharmacological exploration.

| Year | Key Milestone | Scientist(s) | Significance |

| 1883 | First synthesis of a substituted pyrazole (a pyrazolone) | Ludwig Knorr | Led to the discovery of Antipyrine, the first pyrazole-based drug, and established the Knorr pyrazole synthesis.[1][2] |

| 1889 | First synthesis of the parent pyrazole ring | E. Buchner | Provided the fundamental heterocyclic structure for future chemical exploration.[3] |

| 1959 | Isolation of the first natural pyrazole (1-pyrazolyl-alanine) | - | Discovered in watermelon seeds, demonstrating that the pyrazole scaffold exists in nature.[4] |

| c. 1999 | Development of Celecoxib (Celebrex) | Pfizer | Revolutionized anti-inflammatory therapy as a selective COX-2 inhibitor, becoming a blockbuster drug and showcasing the scaffold's versatility.[4] |

| 2011-Present | Proliferation of pyrazole-based kinase inhibitors | Various | The pyrazole core is established as a "privileged scaffold" in oncology, leading to numerous FDA-approved drugs like Crizotinib and Ibrutinib.[5][6] |

Foundational Synthetic Methodologies: Building the Core

The accessibility and versatility of the pyrazole ring are central to its success. The synthetic routes developed in the early days remain cornerstones of heterocyclic chemistry, while modern adaptations have enhanced their efficiency and scope.

The Knorr Pyrazole Synthesis

The Knorr synthesis is the quintessential method for creating pyrazoles and pyrazolones.[7] Its enduring utility lies in its simplicity and the ready availability of the starting materials: a hydrazine and a compound with a 1,3-dicarbonyl functionality (or a functional equivalent like a β-ketoester).[8][9] The driving force of the reaction is the formation of a stable, aromatic heterocyclic ring through a sequence of condensation and cyclization steps.[7]

The causality of the reaction pathway is elegant. The more electrophilic ketone carbonyl of the β-ketoester is preferentially attacked by the nucleophilic hydrazine to form a hydrazone intermediate. This is a critical, regioselective step. The subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the ester carbonyl, is favored by the proximity of the reacting groups, leading to the stable five-membered ring after the elimination of ethanol.[7]

Caption: The versatile 1,3-dicarbonyl pathway to pyrazoles.

The Evolution of Pyrazoles in Drug Discovery

The pyrazole scaffold's journey in medicinal chemistry is marked by its repeated emergence as a solution to major therapeutic challenges. Its unique electronic properties, metabolic stability, and ability to form key hydrogen bonds make it a privileged structure. [6][8]

From Early Analgesics to a Revolution in Anti-Inflammatory Drugs

Following the success of Antipyrine, other pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone were developed. [4]These first-generation drugs, while effective, were associated with significant gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

The major breakthrough came in the 1990s with the discovery that the pyrazole scaffold could be decorated with specific substituents to achieve selective inhibition of COX-2, the enzyme primarily involved in inflammation and pain. This led to the development of Celecoxib (Celebrex) , a blockbuster drug that provided potent anti-inflammatory relief with a reduced risk of gastrointestinal complications compared to its predecessors. [4]The success of Celecoxib validated the pyrazole ring as a tunable scaffold for achieving enzyme selectivity and cemented its place in modern drug design.

The Kinase Inhibitor Era: A Privileged Scaffold in Oncology

More recently, the pyrazole core has become central to the development of targeted cancer therapies, particularly kinase inhibitors. [10]Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole ring serves as an excellent bioisostere for other heterocycles and provides a rigid framework for orienting substituents to interact with specific amino acid residues in the ATP-binding pocket of kinases. [5] This has led to a surge in FDA-approved pyrazole-containing drugs targeting various cancers. [6]Compounds like Crizotinib (for ALK-positive non-small cell lung cancer) and Ruxolitinib (for myelofibrosis) demonstrate the scaffold's power in this domain. [4]The ability to modify the pyrazole at multiple positions allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, making it an indispensable tool in the fight against cancer. [10][11]

Caption: The therapeutic progression of pyrazole compounds.

Conclusion

From its accidental synthesis in the 19th century, the pyrazole ring has evolved into a cornerstone of modern medicinal chemistry. Its historical journey illustrates a powerful theme in drug development: how a simple heterocyclic scaffold, through decades of synthetic refinement and a deepening understanding of biology, can be repeatedly adapted to meet new therapeutic challenges. The foundational Knorr synthesis gave chemists the initial tools, and subsequent innovations have transformed the pyrazole from a simple analgesic core into a highly versatile and privileged platform for creating selective, potent, and life-saving medicines. The ongoing discovery of novel pyrazole-based compounds ensures that its rich history will continue to be written for years to come.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Benchchem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.

- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Current Topics in Medicinal Chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.

- RSC Publishing. (2016). Review: biologically active pyrazole derivatives.

- National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Yuvaraja's College, University of Mysore. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- ACS Publications. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors.

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. rroij.com [rroij.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Screening of Pyrazole Derivatives for Anti-Inflammatory Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their potent anti-inflammatory properties, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] This guide provides an in-depth exploration of the synthesis of pyrazole derivatives and the subsequent screening methodologies to evaluate their anti-inflammatory efficacy. We will delve into the causality behind experimental choices, present validated protocols for both synthesis and biological assays, and discuss the critical structure-activity relationships that govern the therapeutic potential of these compounds.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a vital immune response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, a process mediated by cyclooxygenase (COX) enzymes.[3] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, the COX-2 isoform is induced at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

The five-membered pyrazole heterocycle has proven to be a "privileged scaffold" in designing selective COX-2 inhibitors.[1][4] Its unique structural and electronic properties allow for specific interactions within the active site of the COX-2 enzyme.[5] This document provides the foundational synthetic and screening protocols to empower researchers to develop novel pyrazole-based anti-inflammatory agents.

Synthesis of Pyrazole Derivatives: The Knorr Cyclocondensation

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][6] This reaction is robust, versatile, and allows for the introduction of diverse substituents at various positions of the pyrazole core, making it ideal for building a library of compounds for screening.

The choice of a 1,3-dicarbonyl compound (or its synthetic equivalent like an α,β-unsaturated carbonyl compound) and a substituted hydrazine directly dictates the substitution pattern of the final pyrazole product.[6][7] This control is paramount for systematically probing structure-activity relationships.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Application Note: Regioselective Synthesis of 1,5-Disubstituted Pyrazole-3-Carboxylates

Abstract

The 1,5-disubstituted pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for cannabinoid receptor antagonists (e.g., Rimonabant), anti-inflammatory agents, and antimicrobial drugs.[1] However, the synthesis of this regioisomer is frequently plagued by the co-formation of the thermodynamically stable 1,3-isomer. This guide details a reliable, regiocontrolled protocol for synthesizing 1,5-disubstituted pyrazole-3-carboxylates. We focus on the Claisen Condensation-Cyclization strategy, elucidating the critical role of hydrazine protonation states and solvent effects in dictating regioselectivity.[2]

Strategic Analysis: The Regioselectivity Challenge

The core challenge in synthesizing 1,5-disubstituted pyrazoles from linear 1,3-dielectrophiles (such as 2,4-diketoesters) is controlling which nitrogen of the hydrazine nucleophile attacks which carbonyl carbon.

The Pathways

In the reaction between a monosubstituted hydrazine (

-

Path A (Desired 1,5-Isomer): The terminal, more nucleophilic

attacks the -

Path B (Undesired 1,3-Isomer): The

attacks the

Mechanistic Insight: The "Free Base" Rule

Empirical data and kinetic studies suggest that the protonation state of the hydrazine is the primary switch for regioselectivity:[2]

-

Hydrazine Hydrochloride Salts (Acidic Media): Often favor the 1,3-isomer or mixtures. The acid catalyzes the attack on the most electrophilic carbonyl (often the

-keto group) regardless of steric bulk.[2] -

Free Hydrazines (Neutral/Basic Media): Favor the 1,5-isomer .[3] The unprotonated terminal

is the hardest nucleophile and preferentially attacks the harder electrophile or is guided by steric control to the distal ketone.[2]

Figure 1: Mechanistic divergence in pyrazole synthesis based on reaction conditions.

Detailed Protocol: Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate[2]

This protocol mimics the synthesis of the Rimonabant core, a classic example of this scaffold. It utilizes a two-step "one-pot" variation that maximizes 1,5-selectivity.[2]

Reagents & Equipment[2][4][5][6][7][8][9]

-

Substrate: 4'-Chloropropiophenone (or relevant aryl ketone).

-

Reagent: Diethyl oxalate.

-

Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (preferred over NaOEt for cleaner enolate formation).[1]

-

Hydrazine: 2,4-Dichlorophenylhydrazine (Free base).[1] Note: If you only have the HCl salt, you must neutralize it first (see Step 2).

-

Solvent: Anhydrous THF, Absolute Ethanol, Glacial Acetic Acid.[1]

-

Equipment: 3-neck round bottom flask, inert gas (Ar/N2) manifold, reflux condenser.[1]

Step-by-Step Methodology

Phase 1: Formation of the Lithium Diketoester[2]

-

Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon.

-

Enolization: Charge with LiHMDS (1.1 equiv) and anhydrous THF (5 mL/mmol). Cool to -78°C.[2]

-

Addition: Add 4'-Chloropropiophenone (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

Claisen Condensation: Add Diethyl oxalate (1.2 equiv) dropwise.

-

Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

-

Checkpoint: The solution usually turns from clear/yellow to a deep orange/red, indicating the formation of the diketoester enolate.

-

-

Quench: Quench with 1N HCl (aq) just until acidic (pH ~2), then extract with Ethyl Acetate. Dry organics (

) and concentrate.[4]-

Note: The crude diketoester is often stable enough for the next step without column chromatography.[2]

-

Phase 2: Regioselective Cyclization

-

Preparation of Free Hydrazine: If starting with 2,4-dichlorophenylhydrazine hydrochloride, dissolve it in a biphasic mixture of EtOAc and 1N NaOH.[1] Separate the organic layer, dry, and concentrate to obtain the free base.[1]

-

Condensation: Dissolve the crude diketoester (from Phase 1) in Absolute Ethanol (10 mL/mmol).

-

Addition: Add the Free Hydrazine (1.05 equiv).

-

Reaction: Stir at RT for 2 hours, then heat to reflux for 4–6 hours.

-

Critical Control Point: Do not add catalytic acid (like HCl or

) at the start. This promotes 1,3-isomer formation. If cyclization is slow, add glacial acetic acid (10% v/v) after the initial 2-hour stir at RT. The initial RT stir allows the kinetic formation of the correct hydrazone.[2]

-

-

Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from Ethanol/Hexane.

Yield & Characterization Data

| Parameter | Typical Value | Notes |

| Yield | 65 - 85% | Depends on steric bulk of aryl groups.[2] |

| Appearance | White to off-white solid | Crystalline.[2] |

| Regioisomeric Ratio | > 95:5 (1,5 vs 1,3) | Controlled by "Free Hydrazine" protocol. |

| Melting Point | 155 - 160°C | Sharp range indicates high purity.[2] |

Quality Control: Distinguishing Regioisomers

Validating the structure is critical because 1,3- and 1,5-isomers have the same mass.[2]

1H NMR Diagnostics[4][7][8][10][11][12]

-

1,5-Isomer (Target): The pyrazole-H4 proton typically appears at

6.9 - 7.2 ppm .[2] -

1,3-Isomer (Impurity): The pyrazole-H4 proton is often deshielded, appearing downfield around

7.3 - 7.6 ppm (solvent dependent, usually

NOE (Nuclear Overhauser Effect) - The Gold Standard

This is the only self-validating proof of structure.[2]

-

Experiment: Irradiate the Pyrazole-H4 signal.

-

1,5-Isomer Result: You will see NOE enhancement of the N1-Aryl ortho-protons AND the C5-Aryl ortho-protons .[2] This confirms the spatial proximity of the N-Aryl and C-Aryl groups.[2]

-

1,3-Isomer Result: Irradiating H4 will show enhancement of the C3-Aryl protons, but NO enhancement of the N1-Aryl protons (they are too far away).[2]

13C NMR

-

C3-Carboxylate (1,5-isomer): The Carbonyl carbon typically resonates at ~162 ppm.[2]

-

C5-Carboxylate (1,3-isomer): The Carbonyl carbon often shifts slightly upfield due to different electronic environments.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Claisen condensation (Step 1). | Ensure LiHMDS is fresh. Maintain strict anhydrous conditions. Increase reaction time at RT. |

| High 1,3-Isomer Content | Acidic conditions during cyclization.[1][4] | Ensure Hydrazine is a Free Base . Do not use HCl salts directly. Avoid strong acid catalysts. |

| Oily Product | Mixture of isomers or residual solvent. | Perform recrystallization from EtOH. If oil persists, run column chromatography (Hexane/EtOAc gradient). 1,5-isomers usually elute after 1,3-isomers on silica (check TLC). |

| Incomplete Cyclization | Steric hindrance. | Switch solvent to n-Butanol (higher reflux temp) or add Acetic Acid after hydrazone formation. |

References

-

Sarma, A. V. S., et al. (2009).[1][5] "An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant." Asian Journal of Chemistry, 21(2), 1171-1175.[4] Link

-

Bonacorso, H. G., et al. (2010).[1] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of Organic Chemistry, 75(3), 929-933. Link

-

Lange, J. H. M., et al. (2004). "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations." Journal of Medicinal Chemistry, 47(3), 627-643.[1] Link

-

Aggarwal, R., et al. (2011).[1] "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415.[6] Link

-

BenchChem Technical Support. (2023). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of Ethyl 5-Methoxy-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole ring system represents a "privileged scaffold" in drug discovery, a distinction earned due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its electronic nature can be readily modulated through substitution.[1] This versatility allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3]

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a valuable and versatile starting material for the exploration of chemical space around the pyrazole core. Its three key functional groups—the ester, the methoxy group, and the pyrazole nitrogen—provide orthogonal handles for chemical modification, making it an ideal platform for systematic structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the strategic derivatization of this building block, complete with detailed experimental protocols and the underlying scientific rationale.

Core Strategy for SAR Studies: A Multifaceted Approach

The primary goal of a structure-activity relationship study is to systematically alter the chemical structure of a hit or lead compound to understand how these changes influence its biological activity. For ethyl 5-methoxy-1H-pyrazole-3-carboxylate, a robust SAR campaign will focus on three key areas of modification:

-

The Carboxylate Group (Position 3): The ethyl ester is an excellent starting point for generating a diverse library of amides. Conversion of the ester to a carboxylic acid, followed by amide coupling with a wide array of amines, allows for the exploration of steric and electronic effects in the C3-substituent. This is a common strategy to modulate target binding, solubility, and cell permeability.

-

The Methoxy Group (Position 5): The 5-methoxy group can be modified to explore the impact of different alkoxy substituents on activity. O-demethylation to the corresponding 5-hydroxy pyrazole provides a key intermediate that can be subsequently alkylated with various alkyl halides to generate a library of ethers. This allows for probing the size and nature of the hydrophobic pocket in the target protein.

-

The Pyrazole Nitrogen (Position 1): The NH of the pyrazole ring can be alkylated or arylated to introduce further diversity. This modification can influence the molecule's overall shape, lipophilicity, and potential to form hydrogen bonds.

The following sections will provide detailed protocols for these key transformations and discuss the rationale behind them in the context of a typical drug discovery project.

Part 1: Modification of the Carboxylate Group

The conversion of the ethyl ester at the C3 position to a variety of amides is a cornerstone of many medicinal chemistry programs. This transformation allows for the introduction of a wide range of chemical functionalities, which can profoundly impact a compound's biological activity and properties.

Workflow for Carboxamide Synthesis

The overall workflow for the synthesis of pyrazole-3-carboxamides from ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a two-step process:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole Ester Intermediates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of pyrazole ester intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. Pyrazole esters are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, but their purification can present unique challenges, from stubborn impurities and regioisomer separation to product degradation.

This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and quality of pyrazole ester intermediates.

Q1: What are the most common types of impurities I should expect after synthesizing a pyrazole ester?

A: The impurity profile of a crude pyrazole ester is largely dictated by the synthetic route used, most commonly the condensation of a hydrazine with a 1,3-dicarbonyl compound (like a β-keto ester).[1][2] You should anticipate the following:

-

Unreacted Starting Materials: Residual hydrazine and β-keto ester are frequent impurities. Hydrazines can often be removed with an acidic wash during workup, while the β-keto ester may require chromatography.

-

Regioisomers: If a monosubstituted hydrazine (R-NHNH₂) is used, the reaction can produce two different N-substituted pyrazole regioisomers.[3] These isomers often have very similar polarities, making their separation a primary purification challenge.[4]

-

Side-Reaction Products: The initial condensation can form intermediate hydrazones which may persist or lead to other by-products.[5] Additionally, self-condensation of the β-keto ester or other side reactions can occur depending on the reaction conditions.

-

Solvent and Reagents: Residual solvents (e.g., toluene, ethanol, acetic acid) and reagents from the synthesis or workup (e.g., acids, bases) are also common.[6][7]

Q2: My pyrazole ester seems to be degrading during workup or purification. Why is this happening and how can I prevent it?

A: Pyrazole esters can be susceptible to several degradation pathways, primarily hydrolysis. The stability is highly dependent on pH, temperature, and light exposure.[8]

-

Hydrolytic Instability: The ester functional group is the primary site of instability. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Some pyrazole esters have been shown to degrade rapidly in buffers at pH 8.[9][10] The rate of hydrolysis is influenced by the electronic effects of substituents on the pyrazole and any associated phenyl rings.[9] To mitigate this, perform aqueous workups using neutral or slightly acidic conditions (pH 4-6) and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

-

Oxidative Degradation: The pyrazole ring itself is generally stable to oxidation, but certain substituents or reaction impurities can promote oxidative degradation, sometimes leading to coloration of the sample.[8][11]

-

Thermal and Photodegradation: Elevated temperatures will accelerate all degradation reactions.[8] If your compound is light-sensitive, protect it from light during workup, chromatography, and storage.[8]

To diagnose the specific cause, a forced degradation study can be invaluable. This involves exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the degradation products by HPLC or LC-MS.[8]

Table 1: Illustrative Hydrolytic Stability of Pyrazole Ester Derivatives

This table highlights how structural modifications can significantly impact the stability of pyrazole esters in a pH 8 buffer, a common condition in biological assays that can mimic basic workup conditions.

| Compound | Condition | Half-life (t½) | Reference |

| Pyrazole Ester Derivative 1 | pH 8 Buffer | 1-2 hours | [8] |

| Pyrazole Ester Derivative 7e | pH 8 Buffer | 450 minutes | [8] |

| Pyrazole Ester Derivative 10a | pH 8 Buffer | 900 minutes | [8] |

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems encountered during the purification process.

Problem 1: Low Yield After Initial Aqueous Workup

Q: I'm losing a significant amount of my product during the aqueous extraction and wash steps. What can I do to improve recovery?

A: This is a common issue often related to the amphoteric nature of the pyrazole ring and the solubility of the ester.

-

The Cause (Amphotericity): The pyrazole ring contains both a basic, pyridine-like nitrogen and a weakly acidic, pyrrole-like N-H group (in N-unsubstituted pyrazoles).[11] During workup, if the aqueous phase is too acidic, the basic nitrogen can be protonated, forming a salt that is soluble in water. Conversely, if the aqueous phase is too basic, the N-H proton can be removed, again forming a water-soluble salt.

-

Solution 1: pH Control: Carefully adjust the pH of the aqueous layer to the isoelectric point of your compound, which is typically near neutral (pH 6-7), before extraction. This ensures the pyrazole ester is in its neutral, most hydrophobic state, maximizing its partitioning into the organic solvent. Use a pH meter for accuracy.

-

Solution 2: Solvent Choice: If your product has moderate polarity, standard solvents like ethyl acetate might not be efficient enough. Try a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions (e.g., 3-5 times) with your current solvent.

-

Solution 3: Brine Wash: After extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to "salt out" the dissolved product from any residual water, pushing it back into the organic phase and reducing emulsion formation.

Problem 2: Persistent Impurities After Chromatography

Q: My NMR still shows starting materials or closely-related impurities even after flash chromatography. How can I achieve higher purity?

A: When standard chromatography fails, more specialized techniques are required.

-

The Cause (Similar Polarity): Starting materials like a β-keto ester or regioisomeric products can have polarities very similar to the desired product, leading to co-elution.[4]

-

Solution 1: Optimize Column Chromatography:

-

Analyze by TLC: First, find a solvent system on a TLC plate that shows the best possible separation between your product and the impurity. Aim for a difference in Rf values (ΔRf) of at least 0.15.

-

Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), use a much shallower one around the elution point of your compound (e.g., starting with 10% ethyl acetate and slowly increasing to 25%).[4]

-

Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it as a dry powder onto the column. This often results in sharper bands and better separation compared to liquid loading.[4]

-

-

Solution 2: Purification via Acid Salt Crystallization: This is a highly effective chemical method for removing neutral or less basic impurities.[12][13] The basic nitrogen on the pyrazole ring can be protonated with a strong acid to form a salt. This salt often has vastly different solubility properties from the crude mixture and can be selectively crystallized. See Protocol 2 for a detailed methodology.

Problem 3: Difficulty Separating Regioisomers

Q: My N1 and N2 alkylated pyrazole isomers are inseparable on my silica gel column. What is the best strategy?

A: Separating regioisomers is one of the most common and difficult challenges in pyrazole chemistry.[3][4]

-

The Cause (Structural Similarity): Regioisomers often have nearly identical polarities and molecular weights, making them chromatographically challenging. The choice of stationary and mobile phases is critical.

-

Solution 1: Advanced Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the method of choice. Both normal-phase and reverse-phase (using C18 columns) can be effective.[4] Method development is key, involving screening different solvent systems (e.g., hexane/ethanol for normal phase; acetonitrile/water with additives like TFA or formic acid for reverse phase).[4]

-

Alternative Stationary Phases: If silica gel fails, consider using alumina or chemically modified silica phases.

-

-

Solution 2: Derivatization: In some cases, it may be possible to selectively react one isomer to change its physical properties, allowing for an easier separation. This is a more involved approach but can be effective when all else fails.

-

Solution 3: Re-evaluate Synthesis: The most effective solution is often to prevent the formation of isomers in the first place. Many modern synthetic methods have been developed to provide high regioselectivity in the N-alkylation or initial cyclization step.[3][14]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification workflows.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for general purification of crude reaction mixtures to remove impurities with different polarities.[6][15]

-

Mobile Phase Selection: Using TLC, determine an optimal eluent system (e.g., ethyl acetate/hexanes) that provides an Rf value of ~0.25-0.35 for the desired compound and good separation from impurities.

-

Column Packing:

-

Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica weight to crude product weight).

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

-

Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude pyrazole ester in a minimal amount of a volatile solvent (e.g., DCM or ethyl acetate).

-

Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

-

Remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Carefully add the dry powder to the top of the packed silica bed.

-

-

Elution and Fractionation:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase according to your predetermined gradient.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole ester.

Protocol 2: Purification via Crystallization of an Acid Addition Salt

This powerful technique is excellent for removing neutral or weakly basic impurities from a basic pyrazole product.[12][13]

-

Dissolution: Dissolve the crude pyrazole ester intermediate in a suitable organic solvent. C1-C10 alkanols (e.g., ethanol, isopropanol) or aliphatic ketones (e.g., acetone) are often effective.[13] Gentle warming may be required.

-

Acid Addition: While stirring, slowly add at least one molar equivalent of a strong acid. Inorganic mineral acids (e.g., sulfuric acid, hydrochloric acid) are commonly used.[12][13] The addition may be exothermic.

-

Crystallization: The pyrazole acid addition salt will often begin to precipitate or crystallize upon acid addition. To maximize recovery, you can cool the mixture in an ice bath and allow it to stand.

-

Isolation of the Salt: Collect the crystallized salt by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any adhering impurities.

-

Neutralization and Extraction (Liberation of Free Base):

-

Dissolve the purified salt in water.

-

Slowly add a base (e.g., saturated sodium bicarbonate, dilute NaOH) until the pH is neutral or slightly basic (pH 7-8). The pure pyrazole ester should precipitate or form an oil.

-

Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

-

Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the highly purified pyrazole ester.

Section 4: Visualization & Workflows

Workflow 1: Purification Strategy Selection

This diagram outlines a logical decision-making process for choosing the right initial purification technique based on the analysis of the crude product.

Caption: Decision tree for selecting a purification strategy.

Workflow 2: Troubleshooting Isomer Co-elution in Chromatography

This workflow illustrates the iterative process for optimizing the separation of challenging regioisomers using column chromatography.

Caption: Workflow for troubleshooting poor isomer separation.

References

-

Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Google Patents (2011). Process for the purification of pyrazoles. DE102009060150A1.

-

Lough, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]

-

SciSpace (2010). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]

- Google Patents (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.

-

Yang, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Available at: [Link]

- Google Patents (2011). Method for purifying pyrazoles. WO2011076194A1.

-

ResearchGate (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

-

SciSpace (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

-